molecular formula C12H14N2OS B6632979 [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol

[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol

Cat. No. B6632979
M. Wt: 234.32 g/mol
InChI Key: ADHGLWMIEILVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol, also known as AETPM, is a chemical compound with a molecular formula of C11H14N2OS. It is a thiazole derivative that has been extensively studied for its potential in various scientific research applications.

Mechanism of Action

The mechanism of action of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. One of the main pathways that [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol targets is the PI3K/Akt/mTOR pathway, which is known to be overactive in many types of cancer. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol. One area of interest is in developing more efficient synthesis methods that can produce [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol in larger quantities. Another area of research is in improving the solubility of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol to make it more suitable for in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol and its potential in treating various types of cancer.

Synthesis Methods

The synthesis of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromoacetophenone with 2-amino-5-ethylthiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]ketone, which can be reduced to [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol using a reducing agent like sodium borohydride.

Scientific Research Applications

[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

properties

IUPAC Name

[4-(2-amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-10-11(14-12(13)16-10)9-5-3-8(7-15)4-6-9/h3-6,15H,2,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHGLWMIEILVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol

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